Leucokinin VIII acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

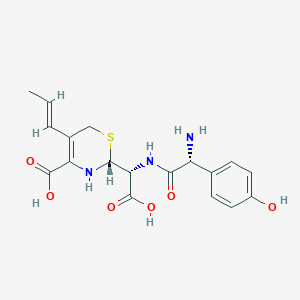

This compound has a molecular weight of 932.99 and a molecular formula of C44H56N10O13 . It is known for its ability to increase the rates of transepithelial sodium chloride, potassium chloride, and water secretion, as well as increasing the chloride conductance of the epithelial shunt via a receptor located at the basolateral side of the epithelium .

Preparation Methods

Leucokinin VIII acetate is typically synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Leucokinin VIII acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues in the peptide, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Leucokinin VIII acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: this compound is used to study the regulation of ion and water homeostasis in insects.

Medicine: Research on this compound contributes to understanding the mechanisms of diuretic peptides, which can inform the development of new diuretic drugs.

Industry: The compound is used in the development of insect control agents by targeting the diuretic systems of pest insects

Mechanism of Action

Leucokinin VIII acetate exerts its effects by increasing the paracellular chloride conductance in epithelial tissues. This is achieved through the activation of receptors located at the basolateral side of the epithelium, leading to an increase in intracellular calcium levels. The elevated calcium levels then activate various signaling pathways that enhance the secretion of sodium chloride, potassium chloride, and water . This mechanism is particularly important in the regulation of fluid secretion in insect Malpighian tubules .

Comparison with Similar Compounds

Leucokinin VIII acetate is part of the leucokinin family of neuropeptides, which are found in various insects and other invertebrates. Similar compounds include:

Leucokinin I: Another member of the leucokinin family with similar diuretic properties.

Leucokinin II: Known for its role in regulating ion and water homeostasis in insects.

Leucokinin III: Exhibits similar biological activities but with slight variations in its amino acid sequence

This compound is unique due to its specific sequence and the particular receptors it activates, which makes it a valuable tool for studying the physiological processes in insects .

Properties

Molecular Formula |

C44H56N10O13 |

|---|---|

Molecular Weight |

933.0 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C42H52N10O11.C2H4O2/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29;1-2(3)4/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61);1H3,(H,3,4)/t23-,30-,31-,32-,33-,34-;/m0./s1 |

InChI Key |

WBANRGKBVAXNFK-FEBFJUETSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)

![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)

![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)

![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)